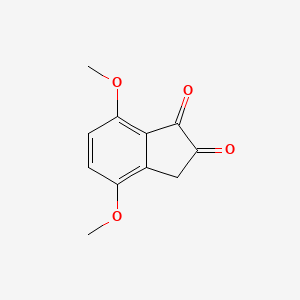

4,7-dimethoxy-3H-indene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4,7-dimethoxy-3H-indene-1,2-dione |

InChI |

InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(12)11(10)13/h3-4H,5H2,1-2H3 |

InChI Key |

HXNUXAQAGXWTOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CC(=O)C(=O)C2=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4,7 Dimethoxy 3h Indene 1,2 Dione

Retrosynthetic Analysis of 4,7-dimethoxy-3H-indene-1,2-dione

Retrosynthetic analysis is a cornerstone of organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, this process reveals several potential synthetic routes. The primary disconnections would logically target the formation of the indene (B144670) core and the introduction of the dione (B5365651) and methoxy (B1213986) functionalities.

A primary retrosynthetic disconnection breaks the indene ring, suggesting a precursor like a substituted phenylpropanoic acid or a related derivative. This approach hinges on a subsequent intramolecular cyclization to form the five-membered ring. Another key disconnection involves the two ketone groups of the dione moiety, which can be envisioned as arising from the oxidation of a corresponding diol or the direct oxidation of a methylene (B1212753) group adjacent to a carbonyl. The two methoxy groups at positions 4 and 7 are typically introduced early in the synthesis, often starting with a precursor already bearing these functionalities.

Precursor Design and Synthesis for this compound Scaffolds

The design and synthesis of appropriate precursors are critical for the successful construction of the this compound scaffold. Based on the retrosynthetic analysis, a common and effective precursor is 3-(2,5-dimethoxyphenyl)propanoic acid. The synthesis of this precursor often starts from a commercially available dimethoxybenzene derivative. For instance, 2,5-dimethoxybenzaldehyde (B135726) can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the required three-carbon side chain, followed by reduction of the double bond and hydrolysis of the resulting ester to yield the desired propanoic acid.

An alternative approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with succinic anhydride, which, after subsequent reduction steps, can also lead to the same phenylpropanoic acid precursor. The choice of precursor and its synthetic route often depends on the availability of starting materials, reaction yields, and the ease of purification.

Multi-Step Synthesis Pathways to this compound

The construction of this compound is a multi-step process that requires careful planning and execution of several key chemical transformations. arxiv.orgresearchgate.net These pathways typically involve the formation of the indene core, the introduction of the dione functionality, and the strategic placement of the methoxy groups.

Cyclization Reactions in the Formation of the Indene Core

The formation of the indene core is a pivotal step in the synthesis. A widely used method is the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. nih.gov This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization and formation of the five-membered ring, yielding 4,7-dimethoxy-1-indanone (B110822). nih.gov

Other cyclization strategies include the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor. preprints.org Additionally, transition metal-catalyzed cyclizations, such as those employing palladium or rhodium catalysts, offer alternative routes to the indene skeleton from appropriately functionalized precursors. organic-chemistry.org Borane-induced cyclization of arylallenes has also been reported as a method for indene formation. rsc.org

Oxidation Reactions for Dione Moiety Introduction

Once the 4,7-dimethoxy-1-indanone core is established, the next crucial step is the introduction of the second ketone group to form the 1,2-dione moiety. This transformation is typically achieved through oxidation of the C2 position. A common and effective oxidizing agent for this purpose is selenium dioxide (SeO2). nih.gov The reaction involves the oxidation of the active methylene group adjacent to the existing carbonyl group.

Other oxidizing agents that can be employed include N-bromosuccinimide (NBS) followed by hydrolysis, or potassium permanganate (B83412) under controlled conditions. The choice of oxidant and reaction conditions is critical to achieve high selectivity and yield, avoiding over-oxidation or side reactions.

Methoxylation Strategies in 4,7-Positions

In most synthetic routes to this compound, the methoxy groups are incorporated from the outset by using a starting material that already contains them, such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde. This strategy avoids potentially complex and low-yielding methoxylation steps on the indene core itself.

However, if a synthetic route starts with an unmethoxylated precursor, methods for introducing methoxy groups onto an aromatic ring can be employed. These include nucleophilic aromatic substitution on an activated aryl halide or a diazonium salt, or electrophilic aromatic substitution using a methoxylating agent. More recent developments include palladium-catalyzed C-H methoxylation of aryl halides. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. nih.govmdpi.com For the synthesis of this compound and related compounds, several green chemistry approaches have been explored. researchgate.net These include the use of greener solvents, catalysts, and energy sources. mdpi.comrasayanjournal.co.in

One such approach is the use of microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields. For instance, the cyclization step to form the indanone core can be significantly enhanced by microwave heating. The use of solid acid catalysts, such as montmorillonite (B579905) clay, in place of corrosive liquid acids like PPA for the Friedel-Crafts cyclization is another green alternative. nih.gov Furthermore, flow chemistry processes are being developed for multi-step syntheses, which can improve efficiency and safety. syrris.jp The use of greener solvents like 4-methyltetrahydropyran (4-MeTHP) in reactions such as the Nazarov cyclization is also being investigated to reduce the environmental impact of the synthesis. preprints.org

Below is a table summarizing various synthetic strategies for key steps in the synthesis of this compound and related indanone structures.

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Friedel-Crafts Cyclization | 3-Arylpropanoic acids, Polyphosphoric Acid (PPA), heat | 1-Indanone (B140024) derivatives | Forms the five-membered ring. nih.gov |

| Nazarov Cyclization | Divinyl ketones, Acid catalyst (e.g., TFA), heat or microwave | 1-Indanone derivatives | Acid-catalyzed electrocyclic ring closure. preprints.org |

| Oxidation | 1-Indanone, Selenium Dioxide (SeO2) | 1,2-Indanedione derivatives | Introduces the second ketone group. nih.gov |

| Methoxylation | Aryl halides, Pd catalyst, N,N-bissulfonylmethoxyamine | Methyl aryl ethers | C-H activation for methoxy group introduction. nih.gov |

| Green Cyclization | Chalcones, 4-Methyltetrahydropyran (4-MeTHP), reflux | 1-Indanone derivatives | Use of a green solvent. preprints.org |

| Microwave-Assisted Synthesis | Aldehydes, Enaminones, Acetic Acid, Microwave irradiation | Indeno[1,2-b]quinoline-dione derivatives | Accelerated reaction times and improved yields. |

Catalytic Methods for Enhanced Efficiency

The synthesis of substituted indane-1,2-diones often involves the oxidation of the corresponding 1-indanone. In the case of this compound, the commercially available precursor, 4,7-dimethoxy-1-indanone, serves as a logical starting point. The introduction of the second carbonyl group at the C-2 position is a key transformation that can be achieved through various catalytic oxidation methods.

While direct catalytic methods for the synthesis of this compound are not explicitly detailed in numerous publications, analogous transformations in related systems suggest plausible and efficient routes. Research into the synthesis of similar indane-1,3-dione derivatives has explored the use of various catalysts to improve reaction yields and selectivity. For instance, palladium-catalyzed intramolecular carbonylative annulation has been employed for the synthesis of 2-substituted indene-1,3(2H)-diones from 1-(2-halophenyl)-1,3-diones. Furthermore, copper-catalyzed intramolecular annulation reactions have been utilized to create related indanone structures.

One of the primary challenges in the synthesis of substituted indanediones is achieving high efficiency and minimizing side reactions. The choice of catalyst is paramount in directing the reaction towards the desired product. Research on the synthesis of other substituted indanediones highlights the use of various metal catalysts and reaction conditions, which could be adapted for the synthesis of the target molecule.

Sustainable Solvent Systems and Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on the use of sustainable solvents and energy-efficient reaction conditions. While specific studies on the use of green solvents for the synthesis of this compound are scarce, general trends in organic synthesis provide a framework for environmentally benign approaches.

The use of ionic liquids, deep eutectic solvents, and supercritical fluids are gaining traction as alternatives to traditional volatile organic solvents. For instance, the synthesis of 2-arylidene-indan-1,3-diones has been successfully achieved using a task-specific ionic liquid, 2-hydroxyethylammonium formate, under solvent-free conditions at room temperature, demonstrating a green and efficient protocol. researchgate.net Such methodologies could potentially be adapted for the synthesis of this compound.

Furthermore, the move towards milder reaction conditions, such as lower temperatures and the use of microwave irradiation, can contribute to a more sustainable process by reducing energy consumption and reaction times. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by minimizing waste and simplifying work-up procedures.

| Parameter | Traditional Approach | Sustainable Approach |

| Solvent | Volatile Organic Solvents (e.g., Benzene (B151609), Chloroform) | Ionic Liquids, Deep Eutectic Solvents, Water, Supercritical Fluids |

| Catalyst | Stoichiometric Reagents | Recyclable Catalysts (e.g., Heterogeneous Catalysts) |

| Energy | High Temperatures, Long Reaction Times | Microwave Irradiation, Room Temperature Reactions |

| Work-up | Multiple Extraction and Purification Steps | Simplified Work-up, Minimized Waste |

Purification and Isolation Techniques for Synthetic this compound

The final and critical step in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For this compound, standard chromatographic techniques are expected to be the primary methods of purification.

Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system as the mobile phase, is a widely used technique for separating organic compounds. The choice of eluent is crucial and would be determined through preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization is another powerful purification technique for solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The purity of the isolated compound would then be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

| Technique | Principle | Application for this compound |

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | To monitor reaction progress and determine appropriate solvent systems for column chromatography. |

| Column Chromatography | Separation of a mixture of compounds by passing it through a column containing a stationary phase. | Primary method for purifying the crude reaction mixture to isolate the target compound. |

| Recrystallization | Purification of a solid based on differences in solubility. | To obtain a highly pure crystalline form of the final product. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the structure and chemical environment of atoms. | To confirm the chemical structure of the synthesized this compound. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | To determine the molecular weight and confirm the identity of the product. |

| Melting Point Determination | The temperature at which a solid becomes a liquid. | A sharp melting point range indicates a high degree of purity. |

Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethoxy 3h Indene 1,2 Dione

Electrophilic and Nucleophilic Reactions of 4,7-dimethoxy-3H-indene-1,2-dione

The reactivity of this compound is expected to be governed by its two primary functional components: the α-dicarbonyl group and the electron-rich dimethoxy-substituted aromatic ring.

Reactivity of the Dione (B5365651) Functionality with Amino Groups

The 1,2-dione functionality is a key reactive site in the molecule. Generally, 1,2-diketones are known to react with primary and secondary amines to form a variety of products. The initial step typically involves the nucleophilic attack of the amine on one of the carbonyl carbons. With primary amines, this can lead to the formation of imines, and potentially further condensation or rearrangement products. However, no specific studies detailing the reaction of this compound with amino groups have been found in publicly accessible scientific literature.

Reactions at the Indene (B144670) Ring System

The indene ring system, particularly the aromatic portion, is activated towards electrophilic substitution by the two methoxy (B1213986) groups at positions 4 and 7. These electron-donating groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. Theoretical reactivity based on the directing effects of the methoxy groups would suggest that electrophilic attack is most likely to occur at the positions ortho and para to them, although steric hindrance could play a significant role. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, no published research specifically documenting these reactions on this compound could be identified.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions, such as cycloadditions and electrocyclizations, are plausible for indene derivatives. For instance, the double bond in the five-membered ring could potentially act as a dienophile in a Diels-Alder reaction. The success and nature of such reactions would depend on the electronic properties and steric environment of the dienophile and the diene. Rearrangement reactions, common for cyclic ketones and diones under various conditions (e.g., acid or base catalysis, photolysis), could also be anticipated. Nevertheless, a comprehensive search of scientific databases did not yield any specific examples of pericyclic reactions or rearrangements involving this compound.

Derivatization Strategies for this compound

The derivatization of this compound would logically target its main functional groups.

Functionalization at Carbonyl Groups

The two carbonyl groups are prime targets for functionalization. Reactions such as reduction to diols, conversion to oximes or hydrazones, and Wittig-type reactions to form alkenes are all theoretically possible. The adjacent nature of the carbonyls also opens up the possibility of forming heterocyclic rings, for example, by condensation with diamines to form quinoxaline (B1680401) derivatives. Without experimental data, the specific conditions and outcomes of such reactions for this particular molecule remain speculative.

Substitutions on the Aromatic Ring System

As mentioned in section 3.1.2, the aromatic ring is activated for electrophilic substitution. Beyond simple substitutions, more complex modifications could be envisioned, such as metallation followed by reaction with various electrophiles. The methoxy groups themselves could potentially be cleaved to yield the corresponding dihydroxy derivative, which would exhibit different reactivity and properties. Once again, the lack of specific literature on this compound prevents a detailed discussion of established derivatization protocols.

Reactions Involving the Bridgehead Carbon Atom

No information was found regarding reactions at a bridgehead carbon for this compound. It is also important to note that the 3H-indene-1,2-dione core does not possess a traditional bridgehead carbon atom in the manner of a bicyclic system. This may indicate a conceptual misunderstanding of the compound's structure in the context of the query.

Reaction Mechanism Elucidation for this compound Transformations

Detailed mechanistic studies for transformations involving this compound are not present in the available literature.

Kinetic and Thermodynamic Studies

No specific kinetic or thermodynamic data for reactions of this compound could be located. Such studies are fundamental to understanding reaction feasibility and pathways, but appear not to have been published for this specific molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,7 Dimethoxy 3h Indene 1,2 Dione

X-ray Crystallography and Single-Crystal Diffraction Techniques for Solid-State Structure Determination

The process would involve growing a single, high-quality crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, leading to the elucidation of its atomic structure.

A hypothetical data table for the crystallographic analysis of 4,7-dimethoxy-3H-indene-1,2-dione would include parameters such as:

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 9.80 |

| c (Å) | 13.20 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 969.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

| R-factor | < 0.05 |

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A solution of the compound would be injected into a column packed with a stationary phase. A liquid solvent system (mobile phase) is then pumped through the column under high pressure. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC report for purity analysis would include a chromatogram showing a major peak for the target compound and any minor peaks corresponding to impurities. The purity is often expressed as a percentage of the total peak area.

Hypothetical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 minutes |

| Purity | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound may not be sufficiently volatile for direct GC analysis, it would likely require derivatization. A common method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens, increasing the compound's volatility.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that can confirm the identity of the compound.

Hypothetical GC-MS Data for a Silylated Derivative:

| Parameter | Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), then ramp to 280°C at 15°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragment ions |

Theoretical and Computational Studies on 4,7 Dimethoxy 3h Indene 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations to investigate the electronic structure and reactivity of 4,7-dimethoxy-3H-indene-1,2-dione were found.

Density Functional Theory (DFT) Applications

There are no available research articles detailing the application of Density Functional Theory (DFT) to analyze the properties of this compound.

Ab Initio Methods for Energetic Profiles

Information regarding the use of ab initio methods to determine the energetic profiles of this compound is not present in the available literature.

Molecular Dynamics Simulations of this compound and its Interactions

No publications detailing molecular dynamics simulations of this compound to study its dynamic behavior and intermolecular interactions could be located.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no accessible research on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their subsequent validation with experimental data.

Computational Modeling of Reaction Pathways and Transition States for this compound

Detailed computational modeling of reaction pathways and the identification of transition states involving this compound have not been reported in the scientific literature.

In Silico Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivations

No studies employing in silico methods to derive Structure-Activity Relationships (SAR) or Structure-Property Relationships (SPR) for this compound were found.

Mechanistic Biological Activity and Molecular Target Identification of 4,7 Dimethoxy 3h Indene 1,2 Dione

In Vitro Enzyme Inhibition and Activation Studies of 4,7-dimethoxy-3H-indene-1,2-dione

No studies reporting the in vitro enzyme inhibition or activation by this compound are currently available in the scientific literature.

Receptor Binding Assays and Ligand-Target Interactions of this compound in Cell-Free Systems

There are no published receptor binding assays or studies on the ligand-target interactions of this compound in cell-free systems.

Investigation of Cellular Pathway Modulation by this compound

Research into the modulation of cellular pathways by this compound has not been documented.

Signal Transduction Pathway Analysis

There is no information available regarding the analysis of signal transduction pathways affected by this compound.

Gene Expression and Protein Regulation Studies

Studies concerning the effects of this compound on gene expression and protein regulation have not been reported.

Applications and Functionalization Potential of 4,7 Dimethoxy 3h Indene 1,2 Dione in Advanced Materials and Catalysis

Utilization of 4,7-dimethoxy-3H-indene-1,2-dione in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. The indane-1,3-dione core is recognized for its electron-accepting nature, making its derivatives promising candidates for use in organic electronic components. mdpi.comencyclopedia.pub

Derivatives of indane-1,3-dione are being explored as components in organic semiconductors. The inherent electron-accepting property of the dione (B5365651) structure is a key feature for n-type semiconducting materials. The introduction of two methoxy (B1213986) groups at the 4 and 7 positions of the indene (B144670) ring in this compound is expected to significantly influence its semiconducting properties. These electron-donating groups can modulate the electron affinity and ionization potential of the molecule, thereby tuning the energy levels of its frontier molecular orbitals (HOMO and LUMO). This tunability is crucial for designing materials with desired charge transport characteristics.

For instance, donor-acceptor (D-A) polymers incorporating novel acceptor units based on indene diones have demonstrated high ambipolar charge transport performance in organic thin-film transistors (OTFTs). rsc.org A hypothetical D-A polymer incorporating the this compound unit could potentially exhibit enhanced solubility and modified charge mobility due to the electronic and steric effects of the methoxy groups.

Table 1: Potential Impact of Methoxy Substitution on Semiconductor Properties

| Property | Indane-1,3-dione (Parent) | This compound (Expected) |

| Electron Affinity | High | Modified (Potentially Lowered) |

| Solubility | Moderate | Increased in organic solvents |

| Charge Transport | Primarily n-type | Ambipolar potential in D-A polymers |

| Band Gap | Tunable via derivatization | Tunable, influenced by methoxy groups |

In the realm of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the design of materials with specific energy levels is paramount for efficient device performance. Indane-1,3-dione derivatives have been considered for these applications, often as electron-acceptor components in dyes or as part of the emissive or charge-transport layers. encyclopedia.pub The performance of OLEDs, for example, can be influenced by the properties of the constituent materials, including their luminescence quantum yields and charge injection/transport abilities. researchgate.net

The this compound scaffold could be functionalized to create novel materials for OLEDs and OSCs. The methoxy groups can enhance the processability of the resulting materials and fine-tune their electronic properties to optimize energy level alignment with other materials in a device. For instance, in dye-sensitized solar cells, the indane-1,3-dione moiety can act as an anchor and an electron acceptor. The presence of methoxy groups could alter the absorption spectrum and the electronic coupling with the semiconductor surface.

Role of this compound as a Precursor for Advanced Polymeric Materials

The indane-1,3-dione structure is a valuable building block in polymer chemistry, particularly in photopolymerization processes. mdpi.comnih.gov The reactive nature of the dione functional groups allows for various polymerization reactions. This compound can serve as a monomer for the synthesis of advanced polymeric materials with tailored properties.

The methoxy groups can impart increased solubility to the monomer and the resulting polymer, which is a significant advantage for solution-based processing techniques. Furthermore, these groups can influence the polymer's thermal stability and mechanical properties. Polymers incorporating this monomer could find applications in areas such as high-performance plastics, organic semiconductors, and materials for optical applications. For example, polymers based on a complex indene dione derivative have been synthesized for use in ambipolar organic thin film transistors, demonstrating the potential of this class of compounds in advanced polymeric materials. rsc.org

Applications of this compound in Dye Chemistry and Pigment Development

Indane-1,3-dione is a well-known electron acceptor and is widely used in the design of dyes. mdpi.com The core structure can be readily modified through Knoevenagel condensation to produce a variety of chromophores with intense absorption bands. The electronic properties of these dyes are largely determined by the donor-acceptor character of the molecule.

In this context, this compound is a particularly interesting building block. The electron-donating nature of the two methoxy groups would enhance the intramolecular charge transfer (ICT) when combined with a suitable electron donor, potentially leading to dyes with strong absorption in the visible and near-infrared regions. This could be advantageous for applications in solar cells, imaging, and as functional colorants. The methoxy groups also offer sites for further functionalization, allowing for the fine-tuning of the dye's properties, such as its solubility and aggregation behavior.

Catalytic Activity and Ligand Design Incorporating this compound Scaffolds

While the direct catalytic activity of this compound is not extensively documented, the indane-1,3-dione scaffold has been successfully employed in the design of ligands for various applications. nih.gov The dione functionality and the aromatic ring provide multiple coordination sites for metal ions.

The presence of the dimethoxy groups in this compound can significantly impact its properties as a ligand. The oxygen atoms of the methoxy groups can act as additional donor sites, potentially leading to the formation of more stable and selective metal complexes. This could be beneficial in the design of novel catalysts for organic synthesis. Furthermore, related heterocyclic structures like quinazolinone derivatives have been investigated for their catalytic and biological activities, suggesting the potential of such scaffolds in catalysis. nih.govresearchgate.net The design of ligands based on indandione derivatives has also been explored for their potential in targeting biological molecules, such as misfolded proteins. nih.gov

Sensing Applications of this compound Derivatives

Derivatives of indane-1,3-dione are recognized for their utility in biosensing and optical sensing applications. mdpi.comnih.gov These applications often rely on the changes in the optical or electrochemical properties of the molecule upon interaction with a specific analyte. The indane-1,3-dione scaffold can be functionalized to create selective chemosensors.

The this compound framework is a promising platform for developing new sensing probes. The methoxy groups can enhance the fluorescence quantum yield of the molecule, which is a desirable feature for fluorescent sensors. Additionally, these groups can influence the binding affinity and selectivity of the sensor for a particular target. For example, derivatives of 1-indanone (B140024) and 1,3-indandione (B147059) have been rationally designed as ligands for the in vitro detection of alpha-synuclein (B15492655) aggregates, which are implicated in neurodegenerative diseases. nih.gov The development of such imaging agents highlights the potential of indandione-based scaffolds in the diagnosis of diseases. nih.gov

Table 2: Potential Sensing Applications of this compound Derivatives

| Application Area | Sensing Mechanism | Role of this compound |

| Biosensing | Fluorescence, Colorimetric | Core scaffold for fluorescent probes, analyte binding site |

| Ion Sensing | Chelation-enhanced fluorescence | Ligand for selective metal ion binding |

| Medical Imaging | Targeting specific biomolecules | Precursor for imaging agents for diseases like Parkinson's nih.gov |

Chemical Sensor Development

No research findings or data are available to describe the application of this compound in the development of chemical sensors.

Biosensor Design (non-clinical diagnostic applications)

There is no available information on the use of this compound in the design of biosensors for non-clinical diagnostic purposes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks for 4,7 Dimethoxy 3h Indene 1,2 Dione Derivatives

Computational Approaches to SAR and SPR Analysis of 4,7-dimethoxy-3H-indene-1,2-dione Analogs

Computational chemistry provides indispensable tools for the theoretical analysis of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound analogs. In the absence of extensive experimental data for this specific scaffold, in silico methods allow for the prediction of molecular properties and interactions, guiding the synthesis of new derivatives with desired functionalities.

Key computational approaches applicable to this system include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are fundamental for understanding the electronic structure of the indene-1,2-dione core. rsc.org These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. For instance, the electron-donating methoxy (B1213986) groups at the C4 and C7 positions are expected to significantly modulate the electronic properties of the benzene (B151609) ring and, consequently, the reactivity of the dione (B5365651) moiety. DFT can quantify these effects and predict how additional substituents would further alter the molecule's electronic character and reactivity. mdpi.com

Molecular Docking: In the context of biological activity, molecular docking is a powerful technique to predict the binding orientation and affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.net This approach requires a known three-dimensional structure of the target protein. By simulating the interaction, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a rational basis for designing analogs with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the target protein upon binding, offering a more complete picture of the interaction.

Pharmacophore Modeling: When the structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds based on the this compound scaffold that fit the pharmacophoric requirements.

These computational strategies provide a robust theoretical framework for conducting SAR and SPR analyses, enabling the efficient exploration of the chemical space around the this compound core.

QSAR/QSPR Modeling for Predicting Biological or Material Performance (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent a key computational strategy for establishing a mathematical correlation between the structural features of a series of compounds and their biological activity or physical properties. mdpi.com For derivatives of this compound, a theoretical QSAR/QSPR framework can be established to predict their performance and guide the design of new analogs.

The development of a QSAR/QSPR model involves several key steps:

Data Set Assembly: A training set of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) or material properties would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and are categorized as:

Topological descriptors: Describe the atomic connectivity (e.g., Wiener index, Kier Chi indices). nih.gov

Electronic descriptors: Quantify electronic properties (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies). mdpi.com

Geometrical descriptors: Relate to the 3D shape of the molecule (e.g., molecular surface area, volume).

Physicochemical descriptors: Include properties like logP (lipophilicity) and polar surface area (PSA). researchgate.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity/property. The resulting model's predictive power is rigorously assessed using internal and external validation techniques. mdpi.com

A hypothetical QSAR model for a series of this compound derivatives might take the form:

Predicted Activity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) + ...

The model could reveal, for example, that high biological activity is correlated with high lipophilicity and the presence of a hydrogen bond donor at a specific position on the scaffold.

Table 1: Illustrative Molecular Descriptors for a Theoretical QSAR/QSPR Study of this compound Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Property/Activity |

| Physicochemical | AlogP (Lipophilicity) | Membrane permeability, binding to hydrophobic pockets |

| Electronic | LUMO Energy | Electron acceptor capability, reactivity in redox processes |

| Electronic | Dipole Moment | Polarity, strength of intermolecular interactions |

| Topological | Molecular Fractional Polar Surface Area | Hydrogen bonding capacity, cell penetration |

| Geometrical | Molecular Volume | Steric fit within a binding site |

This theoretical framework allows for the virtual screening and prioritization of novel this compound derivatives for synthesis, thereby optimizing the discovery process. researchgate.net

Rational Design Principles for Modifying this compound Scaffolds

Rational design principles provide a strategic approach to modifying the this compound scaffold to enhance desired properties while minimizing undesirable ones. rug.nlmdpi.com This process leverages an understanding of SAR and the specific chemical nature of the indene-1,2-dione core.

Key design principles applicable to this scaffold include:

Substituent Modification on the Aromatic Ring: The benzene portion of the scaffold, already bearing two methoxy groups, is a prime target for modification. The introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) at the C5 and C6 positions can systematically alter the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups could enhance the electron-accepting nature of the core, which is a known feature of the parent indane-1,3-dione scaffold. mdpi.com

Modification at the C3 Position: The methylene (B1212753) group (C3) is a key reactive site. Introducing substituents at this position can significantly impact the molecule's three-dimensional shape and its ability to interact with biological targets. Alkylation or arylation at this position could introduce new steric bulk and hydrophobic contacts.

Isosteric and Bioisosteric Replacement: This principle involves replacing functional groups with others that have similar steric and electronic properties. For instance, one of the ketone groups in the dione moiety could be replaced with a thioketone or an imine to modulate reactivity and hydrogen bonding capacity. Similarly, the methoxy groups could be replaced with other bioisosteres like ethyl or hydroxyl groups to fine-tune solubility and metabolic stability.

Scaffold Hopping and Ring Variation: While moving away from the core scaffold, this principle involves replacing the indene-1,2-dione core with other heterocyclic or carbocyclic systems that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical classes with improved properties.

Knoevenagel Condensation: The active methylene group at C3 is susceptible to Knoevenagel condensation with various aldehydes and ketones. mdpi.com This reaction provides a straightforward route to a diverse library of 2-substituted derivatives, allowing for the systematic exploration of SAR at this position. The regioselectivity of such reactions can be influenced by the electronic effects of the existing methoxy groups. mdpi.com

By applying these principles, chemists can navigate the chemical space around the this compound core in a targeted and efficient manner.

Impact of Substituent Effects on Reactivity and Electronic Properties of this compound Derivatives

The electronic properties and reactivity of the this compound core are heavily influenced by its substituents. The two methoxy (-OCH₃) groups at positions C4 and C7 are powerful electron-donating groups (EDGs) through resonance, which significantly impacts the π-electron system of the fused benzene ring. rsc.orgmdpi.com

Inherent Effects of the Methoxy Groups:

Increased Electron Density: The -OCH₃ groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack (though the dione moiety is deactivating).

HOMO/LUMO Modulation: As EDGs, the methoxy groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. mdpi.com This can influence its behavior in charge-transfer complexes and its potential for oxidative reactions.

Reactivity of the Dione Moiety: The increased electron density on the benzene ring can indirectly influence the electrophilicity of the carbonyl carbons. In related 5-alkoxy-1H-indene-1,3(2H)-diones, the alkoxy group activates one of the ketones over the other, controlling the regioselectivity of reactions like the Knoevenagel condensation. mdpi.com A similar, though more complex, electronic influence from the two methoxy groups in the 4,7-disubstituted pattern is expected.

Theoretical Impact of Additional Substituents: The introduction of further substituents at the available C5 and C6 positions would allow for the fine-tuning of the molecule's properties. The predictable nature of substituent effects, often quantified by Hammett parameters, provides a theoretical basis for this design. rsc.org

Table 2: Predicted Impact of Additional Substituents on the Electronic Properties of the this compound Scaffold

| Substituent Type at C5/C6 | Example | Predicted Effect on Aromatic Ring | Predicted Effect on Dione Reactivity |

| Strong Electron-Withdrawing | Nitro (-NO₂) | Decreases electron density; lowers HOMO/LUMO energy. mdpi.com | Increases electrophilicity of carbonyl carbons. |

| Halogen (Inductive Withdrawing) | Chloro (-Cl) | Inductively withdraws electron density; weak resonance donation. | Moderately increases carbonyl electrophilicity. |

| Weak Electron-Donating | Methyl (-CH₃) | Inductively donates electron density; raises HOMO energy. | Slightly decreases carbonyl electrophilicity. |

| Strong Electron-Donating | Amino (-NH₂) | Strongly donates electron density via resonance; raises HOMO energy. rsc.org | Significantly decreases carbonyl electrophilicity. |

By strategically combining the inherent effects of the methoxy groups with the influence of additional substituents, the electronic landscape of the this compound scaffold can be precisely controlled to optimize it for specific applications.

Conformational Analysis and Stereochemical Considerations in this compound Systems

The conformational flexibility and stereochemistry of this compound derivatives are critical factors that influence their interaction with biological macromolecules and their packing in solid-state materials.

Core Scaffold Conformation: The 3H-indene-1,2-dione core is a fused ring system. The benzene ring and the two carbonyl groups create a largely planar and rigid structure. However, the five-membered ring containing the C3 sp³-hybridized carbon atom is not perfectly flat and can adopt a slight "envelope" or "twist" conformation. While the energy barrier for interconversion between these conformations is typically low, the preferred conformation can be influenced by the nature of substituents at the C3 position.

Stereochemistry at the C3 Position: The introduction of a substituent at the C3 position creates a stereocenter if the substituent is not hydrogen. This means that such derivatives can exist as a pair of enantiomers (R and S). Enantiomers often exhibit significantly different biological activities, as one may fit into a chiral receptor or enzyme active site far better than the other. Therefore, the synthesis of enantiomerically pure compounds or the separation of racemic mixtures is a crucial consideration for developing biologically active agents.

A thorough conformational and stereochemical analysis, often aided by computational modeling and spectroscopic techniques like NMR, is essential for a complete understanding of the structure-property and structure-activity relationships of this compound derivatives. nih.gov

Future Research Directions and Unresolved Challenges in the Study of 4,7 Dimethoxy 3h Indene 1,2 Dione

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 4,7-dimethoxy-3H-indene-1,2-dione. Current challenges revolve around achieving high yields, regioselectivity, and stereocontrol. Future research should focus on a variety of modern synthetic strategies.

Catalyst-free thermal cascade reactions, which have been successful for generating diverse indene (B144670) derivatives from precursors like 1-diazonaphthalen-2(1H)-ones, present a promising avenue. nih.gov Investigating the applicability of such multicomponent coupling reactions could lead to the efficient, one-pot assembly of the functionalized indene core. nih.gov Furthermore, metal-catalyzed cyclization reactions are a cornerstone of indene and indanone synthesis. organic-chemistry.orgorganic-chemistry.org Exploring catalysts based on rhodium, palladium, or cobalt for the cyclization of appropriately substituted precursors could provide direct access to the 4,7-dimethoxy-3H-indene skeleton. organic-chemistry.orgorganic-chemistry.org

A key area for innovation lies in C-H activation strategies. Directing group-assisted C-H functionalization of a simpler dimethoxy-indene or related benzene (B151609) derivative could offer a step-economical route to introduce the dione (B5365651) functionality, bypassing more complex multi-step sequences.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Precursors | Key Advantages | Unresolved Challenges |

| Thermal Cascade Reaction | Substituted 1-diazonaphthalen-2(1H)-ones | Catalyst-free, high atom economy, potential for diversity. nih.gov | Substrate scope, reaction conditions for specific methoxy (B1213986) substitution. |

| Metal-Catalyzed Cyclization | o-alkynylbenzaldehydes, enone-tethered aldehydes | High efficiency, established methodologies for indene core. organic-chemistry.orgorganic-chemistry.org | Catalyst compatibility with methoxy groups, precursor synthesis. |

| C-H Activation/Functionalization | 1,4-dimethoxybenzene (B90301) derivatives | Step-economy, direct functionalization. | Regioselectivity, development of suitable directing groups and catalysts. |

| Organocatalytic Routes | Functionalized aldehydes and nucleophiles | Avoidance of heavy metals, potential for stereoselectivity. acs.org | Catalyst design, reaction efficiency for the specific target. |

Discovery of Unprecedented Reactivity Patterns and Transformations

The chemical behavior of this compound is largely uncharted territory. The presence of the electron-donating methoxy groups in conjunction with the electron-withdrawing dione functionality suggests a rich and complex reactivity profile.

Future studies should systematically probe its reactions with various nucleophiles and electrophiles. The vicinal dione structure is a key reactive site, and its transformations could lead to a variety of heterocyclic systems. For example, condensation reactions with amines or hydrazines could yield novel nitrogen-containing fused ring systems, a common strategy for creating biologically active molecules. researchgate.netresearchgate.net The potential for the indene ring to participate in cycloaddition reactions also warrants investigation, which could open pathways to complex polycyclic architectures.

Furthermore, the methoxy groups themselves could serve as handles for further functionalization through ether cleavage and subsequent modification, adding another layer of chemical diversity. Understanding the interplay between the electron-donating and -withdrawing groups on the molecule's frontier molecular orbitals will be crucial for predicting and exploiting its reactivity.

Identification of New Molecular Targets and Mechanistic Biological Insights (non-clinical)

The broader class of indandiones is known for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net This provides a strong rationale for investigating the non-clinical biological potential of this compound.

Initial research should involve broad-spectrum screening against various cell lines and enzyme panels to identify potential areas of activity. For instance, derivatives of dihydro-1H-indene have been identified as potent tubulin polymerization inhibitors, suggesting that the indene scaffold could be a valuable pharmacophore for anticancer drug discovery. nih.gov The known neuroprotective activities of some indandiones also suggest that exploring targets within the central nervous system could be fruitful. researchgate.net

Once a promising activity is identified, the next challenge is to pinpoint the specific molecular target. Techniques such as molecular docking simulations, affinity chromatography, and proteomic profiling can be employed. researchgate.net Mechanistic studies would then follow to understand how the compound interacts with its target at a molecular level and the downstream effects on cellular pathways. The specific substitution pattern of this compound may confer unique selectivity or potency for certain biological targets compared to other indandione derivatives. nih.gov

Table 2: Potential Non-Clinical Biological Investigation Areas

| Potential Activity | Example Molecular Targets | Rationale based on Indene/Indandione Class |

| Anticancer | Tubulin, Protein Kinases (e.g., CK II α) researchgate.net | Dihydro-1H-indene derivatives inhibit tubulin polymerization. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX), TNF-α nih.gov | Indandione derivatives have shown anti-inflammatory properties. researchgate.net |

| Neuroprotective | Acetylcholinesterase, Monoamine Oxidase (MAO) | Indandione structures are used as a basis for neuroprotective agents. nih.gov |

| Antimicrobial | Bacterial or fungal specific enzymes | Various heterocyclic derivatives from indandiones show antimicrobial effects. researchgate.net |

Development of Advanced Materials and Functional Devices Utilizing this compound

The application of indene derivatives extends beyond biology into materials science. The planar, fused-ring structure of the indene core makes it an attractive building block for organic electronic materials.

Specifically, derivatives of indeno[1,2-b]fluorene-6,12-dione (B1644032) have been synthesized and characterized as molecular semiconductors, demonstrating ambipolar charge transport properties suitable for organic field-effect transistors (OFETs). rsc.org The electronic properties of such molecules are highly tunable through chemical modification. The introduction of the two methoxy groups in this compound would significantly alter the HOMO/LUMO energy levels compared to the unsubstituted parent compound, potentially enhancing its performance as a p-type or n-type semiconductor.

Future research should focus on the synthesis of this compound and its subsequent evaluation in electronic devices. Key unresolved challenges include ensuring sufficient solubility for solution-based processing while promoting favorable solid-state packing for efficient charge transport. rsc.org Its potential as a component in dye-sensitized solar cells or as a building block for conductive polymers also remains an open and promising area of investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to property prediction. nih.gov For a novel compound like this compound, these computational tools offer a way to accelerate discovery and overcome research bottlenecks.

Addressing Sustainability and Scalability in this compound Synthesis and Applications

As with any new chemical entity, the long-term viability of this compound depends on the development of sustainable and scalable production methods. Early-stage laboratory syntheses often rely on stoichiometric reagents, harsh solvents, and energy-intensive purification methods that are not environmentally or economically feasible on a larger scale.

Future research must prioritize green chemistry principles. acs.org This includes exploring the use of safer, bio-based solvents, developing highly efficient catalytic systems to minimize waste, and designing processes that reduce energy consumption. rsc.org Methodologies like mechanochemistry (ball milling) or alternate electrode electrolysis offer solvent-free or low-solvent alternatives that can be more sustainable and scalable. mdpi.com360info.org

The challenge lies in adapting these green technologies to the specific synthesis of this compound. A life-cycle assessment approach should be considered early in the development process to evaluate the environmental impact of the synthesis and potential applications, ensuring that the pursuit of this novel compound aligns with the goals of sustainable chemical manufacturing. rsc.org The scalability of any proposed synthesis is a major hurdle, as reaction kinetics and thermodynamics can change dramatically when moving from a laboratory bench to a pilot plant. 360info.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.